molecular formula C16H11BrN2OS B14949747 (5Z)-5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

(5Z)-5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B14949747
M. Wt: 359.2 g/mol
InChI Key: AIAAGBKUKPRENQ-UVTDQMKNSA-N
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Description

(5Z)-5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a bromophenyl group, a phenyl group, and a sulfanylidene group attached to an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-bromobenzaldehyde with 3-phenyl-2-sulfanylideneimidazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced imidazolidinone derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(5Z)-5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(3-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
  • (5Z)-5-[(3-fluorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

Uniqueness

(5Z)-5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. This uniqueness can make it more suitable for specific applications compared to its chlorinated or fluorinated analogs.

Properties

Molecular Formula

C16H11BrN2OS

Molecular Weight

359.2 g/mol

IUPAC Name

(5Z)-5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H11BrN2OS/c17-12-6-4-5-11(9-12)10-14-15(20)19(16(21)18-14)13-7-2-1-3-8-13/h1-10H,(H,18,21)/b14-10-

InChI Key

AIAAGBKUKPRENQ-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)Br)/NC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)Br)NC2=S

Origin of Product

United States

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